Bottromycin A2

Description

from streptomyces; specific inhibitor to protein sythesinin the in vivo & in vitro bacterial systems; structure; see also record for bottromycin

Properties

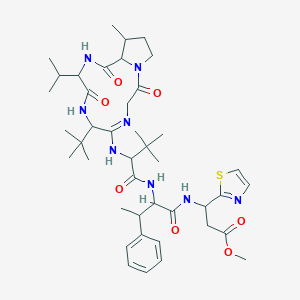

IUPAC Name |

methyl (3R)-3-[[(2S,3S)-2-[[(2S)-2-[[(6S,9S,12S,13R)-6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)/t24-,25+,27-,30+,31+,32+,33-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZLOPUXFSFNR-XZNJZDOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN2[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=NCC2=O)N[C@H](C(=O)N[C@@H]([C@@H](C)C3=CC=CC=C3)C(=O)N[C@H](CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028185 | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15005-62-6 | |

| Record name | β-Alanine, N-[(2S)-2-[[glycyl-(3R)-3-methyl-L-prolyl-L-valyl]amino]-1-imino-3,3-dimethylbutyl]-3-methyl-L-valyl-(βS)-β-methyl-L-phenylalanyl-3-(2-thiazolyl)-, methyl ester, cyclic (1→1′)-imine, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15005-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Potent Antibiotic: A Technical Guide to Bottromycin A2 from Streptomyces bottropensis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Bottromycin A2, a potent ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic originating from Streptomyces bottropensis. With the rise of antibiotic-resistant pathogens, understanding the biosynthesis and mechanism of action of novel compounds like this compound is paramount for the development of new therapeutic agents. This guide delves into the genetic and biochemical intricacies of its production, its mode of action, and the experimental methodologies crucial for its study.

Antibacterial Spectrum of this compound

This compound exhibits significant activity against a range of Gram-positive bacteria, including clinically important drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). It is also highly effective against Mycoplasma species. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 0.2 |

| Staphylococcus aureus Smith | 0.2 |

| Staphylococcus aureus Terajima | 0.2 |

| Methicillin-Resistant S. aureus (MRSA) | 1.0 |

| Bacillus subtilis PCI 219 | 0.1 |

| Micrococcus flavus | 0.05 |

| Corynebacterium bovis 1810 | 0.1 |

| Mycobacterium smegmatis ATCC 607 | >100 |

| Escherichia coli NIHJ | >100 |

| Shigella sonnei | >100 |

| Pseudomonas aeruginosa | >100 |

| Klebsiella pneumoniae | >100 |

| Vancomycin-Resistant Enterococci (VRE) | 0.5 |

| Mycoplasma gallisepticum | 0.01-0.001 |

| Xanthomonas oryzae pv. oryzae KACC 10331 | Strong inhibition |

Biosynthesis of this compound: A Symphony of Post-Translational Modifications

This compound is a product of a complex biosynthetic pathway involving a precursor peptide and a series of enzymatic post-translational modifications. The biosynthetic gene cluster, designated as btm, encodes all the necessary machinery for its maturation.

The precursor peptide, BtmD, is a 43-amino-acid peptide comprising a 35-residue follower peptide and an 8-residue core peptide (Cys-Gly-Pro-Phe-Val-Val-Asp-Cys) that undergoes extensive modifications.

Key Biosynthetic Enzymes and Their Roles

| Gene | Enzyme | Function |

| btmD | BtmD | Precursor peptide |

| btmB | BtmB | Radical SAM methyltransferase |

| btmC | BtmC | Radical SAM methyltransferase |

| btmE | BtmE | YcaO-family protein |

| btmF | BtmF | YcaO-family protein |

| btmG | BtmG | Radical SAM methyltransferase |

| btmH | BtmH | Thiazole synthase |

| btmI | BtmI | Peptidase |

| btmJ | BtmJ | Putative modifying enzyme |

| btmK | BtmK | Putative modifying enzyme |

| btmL | BtmL | Putative modifying enzyme |

The Biosynthetic Pathway

The biosynthesis of this compound is a fascinating cascade of enzymatic reactions that transform a simple ribosomal peptide into a complex, macrocyclic antibiotic.

Bottromycin A2: A Technical Deep Dive into its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bottromycin A2, a potent cyclic peptide antibiotic, has garnered renewed interest for its activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). First discovered in 1957 from the fermentation broth of Streptomyces bottropensis, its unique structure and mechanism of action, which involves the inhibition of bacterial protein synthesis, set it apart from many conventional antibiotics. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, presenting detailed experimental protocols from foundational studies, quantitative data in structured formats, and visualizations of key biological pathways and experimental workflows.

Discovery and Initial Characterization

Bottromycin was first reported in 1957 by J. M. Waisvisz and his colleagues, who isolated the novel sulfur-containing antibiotic from a strain of Streptomyces bottropensis found in a soil sample from Bottrop, Germany.[1][2] This initial work laid the groundwork for understanding a new class of antimicrobial compounds. Subsequent research, notably by S. Nakamura and H. Umezawa in the 1960s, led to the isolation and characterization of a group of related compounds, including Bottromycin A, B, and later, the specific components A2, B2, and C2.[1][3]

The structure of this compound proved to be a significant challenge to elucidate and was the subject of investigation for over five decades. It was finally confirmed through total synthesis in 2009.[4] Bottromycins are now understood to be ribosomally synthesized and post-translationally modified peptides (RiPPs), a fascinating class of natural products with complex biosynthetic pathways.[4][5]

Quantitative Data

Physicochemical Properties

The initial studies on this compound determined several of its key physicochemical properties. While the precise yield from the initial large-scale fermentation is not detailed in the available literature, subsequent laboratory-scale fermentations have been reported to produce yields in the range of milligrams per liter. The specific optical rotation, a critical parameter for characterizing chiral molecules, was also determined in early studies.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₂N₈O₇S | [6] |

| Molecular Weight | 823.06 g/mol | [6] |

| Optical Rotation [α]¹⁸D | +9° | [7] |

| Solubility | Soluble in Methanol, Ether, Water; Insoluble in n-Hexane | [6] |

Antimicrobial Activity

The primary driver for the continued interest in this compound is its potent antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness. The following table summarizes the MIC values for this compound and its related compounds against a range of bacterial strains as reported in early studies.

| Organism | This compound (μg/mL) | Bottromycin B2 (μg/mL) | Bottromycin C2 (μg/mL) |

| Staphylococcus aureus FDA 209P | 1 | 2 | 4 |

| Staphylococcus aureus Smith | 1 | 2 | 4 |

| MRSA HH-1 | 1 | - | - |

| MRSA 92-1191 | 2 | - | - |

| VRE NCTC 12201 | 1 | - | - |

| VRE NCTC 12203 | 0.5 | - | - |

| Bacillus subtilis PCI 219 | 0.5 | 1 | 2 |

| Micrococcus flavus | 0.2 | 0.5 | 1 |

| Mycobacterium smegmatis ATCC 607 | 25 | 50 | 100 |

| Escherichia coli | >100 | >100 | >100 |

| Pseudomonas aeruginosa | >100 | >100 | >100 |

| Xanthomonas oryzae pv. oryzae KACC 10331 | 2 | - | - |

Data sourced from a 2021 review citing the work of Nakamura et al., 1967.[7]

Experimental Protocols

The following protocols are reconstructed from the descriptions provided in the early literature on the discovery and isolation of Bottromycin.

Fermentation of Streptomyces bottropensis

The production of Bottromycin was initially achieved through large-scale submerged fermentation of Streptomyces bottropensis.

-

Producing Organism: Streptomyces bottropensis

-

Fermentation Scale: 3,000 liters in the original 1957 study.[1]

-

Culture Medium: While the exact composition of the original medium is not detailed, a typical medium for Streptomyces fermentation for antibiotic production includes a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation Conditions:

-

Temperature: 28°C

-

Aeration: Obligate aerobe, requiring sterile air supply.

-

Agitation: Continuous agitation to ensure nutrient distribution and aeration.

-

Duration: Fermentation is typically carried out for several days, with antibiotic production monitored periodically.

-

Extraction and Purification of this compound

The isolation of Bottromycin from the fermentation broth was a multi-step process involving extraction and chromatographic techniques.

-

Broth Filtration: The fermentation broth was first filtered to separate the mycelium from the culture fluid containing the dissolved antibiotic.

-

Solvent Extraction: The filtered broth was extracted with an immiscible organic solvent, such as butanol, to transfer the Bottromycin from the aqueous phase to the organic phase.

-

Counter-Current Distribution: This was a key purification technique used in the early isolation of many natural products.[8][9] It involves the partitioning of a solute between two immiscible liquid phases through a series of transfers. While the specific solvent system and number of transfers for the original Bottromycin isolation are not detailed, a typical setup would involve a series of separatory funnels or a specialized Craig apparatus.[10] This method effectively separates compounds based on their differential solubility in the two phases.

-

Chromatography on Alumina: Further purification was achieved by chromatography on activated alumina. The crude Bottromycin extract was dissolved in a suitable solvent and applied to an alumina column. Elution with a gradient of solvents would then separate the different Bottromycin components.

-

Crystallization: The purified fractions containing this compound were concentrated, and the antibiotic was crystallized to obtain a pure solid product.

Visualizations

This compound Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from the fermentation broth of Streptomyces bottropensis.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It specifically targets the 50S ribosomal subunit and interferes with the binding of aminoacyl-tRNA (aa-tRNA) to the A-site (acceptor site) of the ribosome. This action prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death.

Biosynthetic Pathway Overview

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes a series of enzymatic modifications to yield the mature antibiotic.

Conclusion

The discovery and isolation of this compound represent a significant chapter in the history of antibiotic research. The early work, characterized by large-scale fermentation and classical purification techniques, laid the foundation for our current understanding of this unique natural product. With the rise of antibiotic resistance, the potent activity of this compound against challenging pathogens has brought it back into the scientific spotlight. This technical guide, by consolidating the historical experimental data and providing clear visualizations, aims to support ongoing research and development efforts to harness the therapeutic potential of this compound and its derivatives.

References

- 1. Synthetic studies towards bottromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of drugs from biological fluids by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Translation-Targeting RiPPs and Where to Find Them [frontiersin.org]

- 5. Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01373E [pubs.rsc.org]

- 6. Inhibitory effect on MRSA and VRE | this compound | フナコシ [funakoshi.co.jp]

- 7. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 8. Countercurrent distribution - Wikipedia [en.wikipedia.org]

- 9. laskerfoundation.org [laskerfoundation.org]

- 10. Countercurrent Extraction - Craig Apparatus [webapps.chem.uoa.gr]

Bottromycin A2: A Deep Dive into its Chemical Architecture and Stereochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bottromycin A2 is a complex macrocyclic peptide antibiotic with potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1] First isolated from Streptomyces bottropensis in 1957, its intricate structure and unique mechanism of action have made it a subject of significant scientific interest.[1] The structural elucidation of this compound was a lengthy and challenging process, culminating in the definitive confirmation of its absolute stereochemistry through total synthesis in 2009.[2][3] This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, details the experimental methodologies used for its characterization, and presents key quantitative data for reference.

The Chemical Structure of this compound

The journey to determine the correct structure of this compound was marked by several revisions.[3] Initial proposals based on degradation studies were later proven incorrect.[3] The definitive structure, shown below, was ultimately confirmed by the total synthesis accomplished by Shimamura and colleagues in 2009.[2]

This compound is a highly modified peptide natural product. Its structure is characterized by several unique features:

-

A 12-membered macrocyclic core formed by four N-terminal amino acids.

-

An unusual amidine linkage that closes the macrocycle.[2]

-

A C-terminal linear peptide chain.

-

Several rare β-methylated amino acid residues, including β-methylphenylalanine.[4]

-

A C-terminal thiazole moiety derived from a cysteine residue.[3]

The molecular formula of this compound is C₄₂H₆₂N₈O₇S, with a molar mass of 823.06 g/mol .[1]

Figure 1. The 2D chemical structure of this compound.

Stereochemistry: The Final Frontier

The determination of the absolute configuration of the multiple stereocenters in this compound was a critical step. For decades, some configurations were misassigned. The total synthesis was pivotal in unambiguously establishing the correct stereochemistry.[3][4] A key finding was the revision of the C-terminal thia-β-Ala-OMe residue to the (R)-configuration (D-configuration), whereas it was previously believed to be (S)-configured.[3][4]

The confirmed stereocenters are crucial for the molecule's three-dimensional shape and, consequently, its biological activity. The specific arrangement of bulky side chains and methyl groups influences how the molecule folds and interacts with its biological target, the bacterial ribosome.[5]

Spectroscopic and Structural Data

The elucidation of this compound's structure relied heavily on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The three-dimensional solution structure was later determined using advanced NMR techniques.[5]

NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy were fundamental in identifying the amino acid components and their connectivity. A comprehensive assignment of the proton and carbon signals was published by Kaneda in 1992, which served as a crucial reference for subsequent structural studies.[6]

Table 1: Summary of Spectroscopic and Structural Data for this compound

| Data Type | Description | Reference(s) |

| Molecular Formula | C₄₂H₆₂N₈O₇S | [1] |

| Molar Mass | 823.06 g/mol | [1] |

| ¹H and ¹³C NMR | Complete assignments for all proton and carbon nuclei in the structure were determined using 2D NMR techniques. This data was essential for establishing the planar structure. | [3][6] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) confirmed the elemental composition. Fragmentation patterns (MS/MS) helped to verify the sequence of the linear peptide portion. | [7] |

| 3D Solution Structure (NMR) | The solution structure in CDCl₃ was determined based on 57 experimental constraints from NMR experiments (NOESY, etc.). The final ensemble of 34 structures showed an average pairwise atomic RMSD of 0.74 ± 0.59 Å for all heavy atoms, indicating a well-defined conformation.[5][8] | [3][5] |

| Crystal Structure | While a crystal structure of free this compound is not available, a structure of it bound to the epimerase enzyme BotH has been solved, revealing a strained conformation upon binding.[9][10] | [9] |

Experimental Protocols and Methodologies

The confirmation of this compound's structure and stereochemistry is a testament to the power of combining total synthesis with advanced spectroscopic methods.

Total Synthesis for Structural Confirmation

The first and only total synthesis of this compound was a landmark achievement that corrected long-standing errors in its proposed structure.[2][11]

Methodology Overview:

The synthesis was a multi-step process that involved the careful construction of the unusual amino acid building blocks, followed by their assembly into the linear peptide precursor. A key challenge was the formation of the macrocyclic amidine ring.

-

Synthesis of Fragments: The molecule was disconnected into several key fragments, including the linear tripeptide tail and the N-terminal tetrapeptide that would form the macrocycle.

-

Amidine Formation: The crucial macrocyclic amidine linkage was formed via a mercury-mediated reaction of a thioamide with an amine.[5]

-

Peptide Couplings: Standard peptide coupling reagents were used to assemble the amino acid fragments.

-

Final Deprotection: Global deprotection yielded the final natural product.

The synthetic this compound was then compared to the natural product using various analytical techniques (NMR, MS, HPLC) and bioassays, confirming its identity and, most importantly, its absolute stereochemistry.[2]

NMR Spectroscopy for 3D Structure Determination

The three-dimensional structure of this compound in solution was determined by Gouda and colleagues using NMR spectroscopy.[5]

Methodology Overview:

-

Sample Preparation: this compound was dissolved in deuterated chloroform (CDCl₃).

-

NMR Data Acquisition: A suite of 2D NMR experiments were performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These included:

-

COSY (Correlation Spectroscopy) to identify proton-proton spin couplings within residues.

-

TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system (i.e., within an amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

-

HSQC/HMBC (Heteronuclear Single Quantum Coherence / Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and with carbons 2-3 bonds away, respectively.

-

-

Structure Calculation: The distance constraints obtained from NOESY experiments, along with dihedral angle constraints derived from coupling constants, were used as input for molecular dynamics and simulated annealing calculations using software like CYANA or XPLOR-NIH. This process generates an ensemble of low-energy structures consistent with the experimental data.[5]

X-ray Crystallography

While a crystal structure of unbound this compound has not been reported, a structure of it in complex with the biosynthetic enzyme BotH was obtained.[9]

Methodology Overview:

-

Co-crystallization: The purified BotH protein was mixed with an excess of this compound and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: A suitable crystal was cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern was recorded on a detector.

-

Structure Solution and Refinement: The diffraction data was processed to determine the electron density map of the protein-ligand complex. The structure was solved using molecular replacement (using a known structure of a homologous protein) and refined to fit the experimental data, allowing for the precise placement of the this compound molecule within the enzyme's active site.[9]

Logical and Biological Pathways

Visualizing the workflow of structural elucidation and the mechanism of action can aid in understanding the complex journey from discovery to functional characterization.

Workflow of Structure Elucidation

The process of determining the final, correct structure of this compound involved multiple stages and techniques, correcting earlier hypotheses.

Caption: Logical workflow for the structure elucidation of this compound.

Mechanism of Action: Ribosome Inhibition

This compound exerts its antibiotic effect by inhibiting protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome.[3][12]

Caption: Mechanism of action of this compound on the bacterial ribosome.

Conclusion

The chemical structure and stereochemistry of this compound represent a fascinating case study in natural product chemistry. Its complex architecture, featuring a unique macrocyclic amidine and multiple methylated amino acids, posed a significant challenge that was ultimately solved through a combination of advanced spectroscopic analysis and definitive total synthesis. For drug development professionals, understanding this intricate structure is paramount, as it forms the basis for its potent biological activity and provides the scaffold for designing next-generation antibiotics with improved stability and efficacy. The detailed experimental workflows outlined here underscore the rigorous, multi-disciplinary approach required to characterize such complex biomolecules.

References

- 1. Bottromycin - Wikipedia [en.wikipedia.org]

- 2. Structure determination and total synthesis of this compound: a potent antibiotic against MRSA and VRE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Three-dimensional solution structure of this compound: a potent antibiotic active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on bottromycins. I. 1H and 13C NMR assignments of this compound, the main component of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The revised structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 10. researchgate.net [researchgate.net]

- 11. Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01373E [pubs.rsc.org]

- 12. biorxiv.org [biorxiv.org]

Ribosomally synthesized and post-translationally modified peptide (RiPP) nature of Bottromycin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bottromycin A2 is a potent ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with significant activity against multidrug-resistant bacteria, including MRSA and VRE.[1][2] Its unique structural features, notably a macrocyclic amidine and several β-methylated amino acids, arise from a complex biosynthetic pathway involving a cascade of enzymatic modifications to a precursor peptide.[3][4] This technical guide provides an in-depth exploration of the RiPP nature of this compound, detailing its biosynthetic pathway, the enzymes involved, and the experimental methodologies used to elucidate its formation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction to this compound

First isolated from Streptomyces bottropensis in 1957, this compound has garnered renewed interest due to its novel mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the A-site of the 50S ribosome.[1][5] Unlike many peptide antibiotics synthesized by non-ribosomal peptide synthetases (NRPSs), bottromycin is a product of ribosomal synthesis followed by extensive post-translational modifications (PTMs), classifying it as a RiPP.[2][6] A defining characteristic of bottromycin biosynthesis is the use of a C-terminal "follower" peptide on its precursor, BotA, for enzyme recognition, a departure from the canonical N-terminal leader peptides found in most bacterial RiPPs.[2][7]

The Bottromycin Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (referred to as btm or bot) found in several Streptomyces species.[8][9] The pathway commences with the ribosomal synthesis of the precursor peptide, BotA, which then undergoes a series of intricate enzymatic modifications to yield the mature antibiotic.

The Precursor Peptide: BotA

The BotA precursor peptide is unique in that it possesses a C-terminal follower peptide instead of a traditional N-terminal leader peptide.[2] The core peptide, which ultimately becomes this compound, consists of the N-terminal 8 amino acids (Gly-Pro-Val-Val-Val-Phe-Asp-Cys), while the follower peptide is a longer C-terminal extension that is crucial for the recruitment and activity of the modifying enzymes.[5][10]

Post-Translational Modifications

The maturation of BotA into this compound involves a precise sequence of post-translational modifications, each catalyzed by a specific enzyme encoded within the btm gene cluster. The proposed biosynthetic pathway is a complex cascade of events that includes proteolysis, methylation, cyclization, epimerization, and oxidative decarboxylation.[3][11]

The key enzymatic steps are:

-

N-terminal Methionine Excision: The pathway is initiated by the removal of the N-terminal methionine from the precursor peptide by BotP, a leucyl-aminopeptidase-like enzyme.[12]

-

β-Methylation: Three radical SAM methyltransferases, BotRMT1, BotRMT2, and BotRMT3, are responsible for the C-methylation of Pro2, Val4, Val5, and Phe6 residues.[13]

-

Thiazoline Formation: The YcaO-domain protein BotC catalyzes the cyclodehydration of the C-terminal cysteine residue to form a thiazoline ring.[1]

-

Macrocyclization: A second YcaO-domain protein, BotCD, in conjunction with an amidohydrolase, BotAH, facilitates the formation of the unique macrocyclic amidine structure by linking the N-terminal glycine to the backbone amide of the fourth residue.[14][15]

-

Follower Peptide Cleavage: The follower peptide is removed by a dedicated protease.[10]

-

Aspartate Epimerization: The hydrolase BotH catalyzes the epimerization of L-Asp7 to D-Asp7.[14]

-

Oxidative Decarboxylation: The cytochrome P450 enzyme BotCYP converts the C-terminal thiazoline to a thiazole.[16]

-

O-methylation: The final step is the O-methylation of the D-Asp7 residue by the SAM-dependent O-methyltransferase BotB.[13]

Visualizing the this compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and production of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Target Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 1 | [1] |

| Enterococcus faecalis (VRE) | 0.5 | [1] |

| Mycoplasma spp. | 0.001 - 0.01 | [1] |

| Xanthomonas oryzae pv. oryzae | - | [1] |

Table 2: Effect of Gene Deletion on this compound Production

| Gene Deleted | Effect on Production | Reference |

| btmL | Reduced to ~40% of wild-type | [5] |

| btmD (precursor peptide) | Abolished | [2] |

Experimental Protocols

This section outlines the general methodologies employed in the study of bottromycin biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the cited literature.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common strategy for studying the function of the btm enzymes is their heterologous expression in a host like E. coli and subsequent purification.

General Protocol:

-

Gene Amplification and Cloning: The gene of interest (e.g., botP, botC) is amplified from the genomic DNA of a bottromycin-producing Streptomyces strain via PCR. The amplified gene is then cloned into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of IPTG to the culture medium.

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed. The protein of interest is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Protein Characterization: The purity and concentration of the purified protein are assessed using SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

Visualizing the Enzyme Purification Workflow

Caption: A general workflow for the purification of biosynthetic enzymes.

In Vitro Reconstitution of Biosynthetic Steps

In vitro assays are crucial for confirming the function of individual biosynthetic enzymes and for studying their substrate specificity and kinetics.[1][11]

General Protocol for a YcaO-catalyzed Cyclodehydration Assay:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified YcaO enzyme (e.g., BotC), the precursor peptide substrate (or a synthetic analogue), ATP, and a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Quenching and Analysis: The reaction is quenched, and the products are analyzed by techniques such as MALDI-TOF mass spectrometry or HPLC-MS to detect the mass shift corresponding to the cyclodehydration reaction.[9]

Gene Deletion in Streptomyces

Creating targeted gene deletions in the native Streptomyces producer is a powerful tool to investigate the role of specific genes in the biosynthetic pathway.

General Protocol using Redirect PCR Targeting:

-

Construct Generation: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the target gene, is generated by PCR.

-

Transformation: The disruption cassette is introduced into the Streptomyces strain, often via conjugation from an E. coli donor strain.

-

Homologous Recombination and Selection: The disruption cassette integrates into the Streptomyces chromosome via homologous recombination, replacing the target gene. Mutants are selected based on the acquired antibiotic resistance.

-

Verification: The gene deletion is confirmed by PCR analysis and/or Southern blotting.

Visualizing the Gene Deletion Process

Caption: A workflow for generating gene deletions in Streptomyces.

Metabolite Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for identifying and quantifying bottromycin and its biosynthetic intermediates from bacterial cultures.

General Protocol for Untargeted Metabolomics:

-

Sample Preparation: Bacterial cultures are grown under specific conditions. The metabolites are then extracted from the culture broth and/or mycelium, typically using an organic solvent.

-

LC-MS Analysis: The extracted metabolites are separated by high-performance liquid chromatography (HPLC) and detected by a high-resolution mass spectrometer.

-

Data Analysis: The resulting data is processed to identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Comparative analysis between wild-type and mutant strains can reveal the accumulation of intermediates and shunt products, providing insights into the biosynthetic pathway.[14]

Conclusion

This compound stands as a compelling example of the chemical diversity achievable through ribosomal synthesis and post-translational modification. The elucidation of its complex biosynthetic pathway has not only provided fundamental insights into RiPP enzymology but also opened avenues for the bioengineering of novel bottromycin analogues with potentially improved therapeutic properties. The methodologies outlined in this guide represent the key experimental approaches that have been instrumental in unraveling the RiPP nature of this promising antibiotic. Further research, particularly focusing on the structural biology of the biosynthetic enzymes and the development of more efficient production systems, will be crucial for realizing the full clinical potential of the bottromycins.

References

- 1. In Vitro Biosynthetic Studies of Bottromycin Expand the Enzymatic Capabilities of the YcaO Superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Frontiers | Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 10. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro biosynthetic studies of bottromycin expand the enzymatic capabilities of the YcaO superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 16. Regulatory Control of Rishirilide(s) Biosynthesis in Streptomyces bottropensis - PMC [pmc.ncbi.nlm.nih.gov]

The Bottromycin Biosynthetic Gene Cluster in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bottromycins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antibacterial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4][5] Produced by several Streptomyces species, these natural products feature a unique macrocyclic amidine linkage and extensive post-translational modifications, making them a subject of significant interest for antibiotic development.[4][5][6][7][8] This technical guide provides an in-depth overview of the bottromycin biosynthetic gene cluster (BGC), detailing its genetic organization, the intricate biosynthetic pathway, regulatory mechanisms, and key experimental methodologies used in its study. Quantitative data are summarized for clarity, and complex biological processes are visualized through detailed diagrams.

Introduction

First isolated in 1957 from Streptomyces bottropensis, bottromycin has a unique structure and mechanism of action, inhibiting bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit.[4][6][9][10] Unlike many antibiotics, its target site is not currently exploited by clinically used drugs, reducing the likelihood of cross-resistance.[4] The complex structure of bottromycin, which includes a macrocyclic amidine, a thiazole heterocycle, and several β-methylated amino acids, is a product of a fascinating and complex biosynthetic pathway.[4][6] The elucidation of the bottromycin BGC has paved the way for biosynthetic engineering and the generation of novel analogs.[7][11] However, a significant hurdle in the development of bottromycins is their low production titers, often below 1 mg/L in wild-type producers.[1][2] A thorough understanding of the BGC and its regulation is therefore crucial for overcoming this challenge.

The Bottromycin Biosynthetic Gene Cluster (BGC)

The bottromycin BGC was identified through genome mining and subsequently confirmed by genetic experiments in various Streptomyces species, including Streptomyces scabies, Streptomyces bottropensis, and Streptomyces sp. BC16019.[7][12] The cluster is predicted to contain 13 genes, which are organized into two divergent transcriptional units.[1][2][6]

Genetic Organization

The core of the bottromycin BGC consists of genes encoding the precursor peptide, modifying enzymes, a transporter, and regulatory proteins. The gene nomenclature can vary slightly between different producing strains; this guide will primarily use the nomenclature from S. scabies (btm).

Table 1: Genes of the Bottromycin Biosynthetic Gene Cluster and Their Proposed Functions

| Gene | Proposed Function[6][13] |

| btmA | Major Facilitator Superfamily (MFS) transporter, likely involved in bottromycin export and self-resistance.[1][2] |

| btmB | O-methyltransferase, responsible for the methylation of the aspartate residue.[6][11] |

| btmC | Radical SAM methyltransferase, involved in the β-methylation of a phenylalanine residue.[6][11] |

| btmD | Encodes the precursor peptide, which includes a C-terminal follower peptide.[1][2][6] |

| btmE | YcaO-like protein, proposed to be involved in macrocyclic amidine formation.[6] |

| btmF | YcaO-like protein, potentially involved in thiazoline formation.[6] |

| btmG | Radical SAM methyltransferase, responsible for the β-methylation of two valine residues.[6][11] |

| btmH | α/β hydrolase fold protein, functions as an aspartate epimerase.[4][14] |

| btmI | Metallo-dependent hydrolase, potentially involved in follower peptide cleavage.[6] |

| btmJ | Cytochrome P450 enzyme, likely oxidizes the thiazoline to a thiazole.[6] |

| btmK | Radical SAM methyltransferase, involved in the β-methylation of a proline residue.[6][11] |

| btmL | Transcriptional regulator, modulates the expression of btmD.[1][2][3] |

| btmM | M17 aminopeptidase, predicted to cleave the N-terminal methionine from the precursor peptide.[6] |

Biosynthetic Pathway

The biosynthesis of bottromycin is a multi-step process involving the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications. The precursor peptide, BtmD, is unique in that it possesses a C-terminal follower peptide instead of the more common N-terminal leader peptide found in most RiPPs.[4][6][14]

The proposed biosynthetic pathway is as follows:

-

Ribosomal synthesis of the precursor peptide (BtmD).

-

Removal of the N-terminal methionine by the aminopeptidase BtmM.[6]

-

β-methylation of proline, two valine residues, and a phenylalanine residue by the radical SAM methyltransferases BtmK, BtmG, and BtmC, respectively.[6][11]

-

Formation of a thiazoline ring from the C-terminal cysteine residue, likely catalyzed by one of the YcaO-like proteins (BtmE or BtmF).[6]

-

Macrocyclization to form the characteristic amidine linkage, also thought to be catalyzed by a YcaO-like protein.[6]

-

Oxidation of the thiazoline to a thiazole by the cytochrome P450 enzyme BtmJ.[6]

-

Cleavage of the follower peptide by a hydrolase, potentially BtmI.[6]

-

Epimerization of an aspartate residue from the L- to the D-configuration by the α/β hydrolase BotH.[4][14]

-

O-methylation of the aspartate residue by the methyltransferase BtmB.[6][11]

Caption: Proposed biosynthetic pathway of bottromycin.

Regulation of Bottromycin Biosynthesis

The regulation of the bottromycin BGC is complex and does not appear to follow the typical model of a single master regulator controlling the entire cluster.[1][2]

Transcriptional Organization

The btm gene cluster is organized into two divergently transcribed units, with the intergenic region between btmB and btmC containing the major promoters.[1][2] A key regulatory feature is the presence of an internal transcriptional start site (TSS) within the coding sequence of the preceding gene, which drives the expression of btmD, the precursor peptide gene.[1][2] This internal TSS is thought to boost the transcript levels of the precursor peptide, which is required in stoichiometric amounts, relative to the catalytic enzymes in the pathway.[1][2]

The Role of BtmL

The BGC encodes a single putative regulatory protein, BtmL.[1][2] Studies have shown that BtmL is not a master regulator of the entire cluster but instead functions as a modulator that specifically enhances the expression of the precursor peptide gene, btmD.[1][2][3] Deletion or overexpression of btmL does not significantly affect the expression of other genes within the cluster.[2]

Caption: Simplified regulatory network of the bottromycin BGC.

Quantitative Data

The production of bottromycin is notoriously low, which presents a major challenge for its clinical development.

Table 2: Bottromycin Production Titers

| Strain | Condition | Titer (mg/L) | Reference |

| Wild-type producers | Standard laboratory conditions | < 1 | [1][2] |

| Heterologous host (S. coelicolor) | Constitutive high expression | Low yields of mature product, high yields of shunt metabolites | [1][2] |

| Heterologous host (S. coelicolor) | Controlled expression (riboswitch) | Increased overall production, higher ratio of mature product | [1][2] |

Experimental Protocols

Heterologous Expression of the Bottromycin BGC

Heterologous expression is a key strategy for studying and engineering the bottromycin pathway.

Workflow for Heterologous Expression:

-

BGC Amplification: The entire bottromycin BGC is amplified from the genomic DNA of the producing Streptomyces strain using high-fidelity PCR.

-

Vector Construction: The amplified BGC is cloned into an integrative expression vector suitable for Streptomyces, such as a derivative of pSET152. The expression can be placed under the control of a constitutive promoter or an inducible system like a riboswitch for controlled expression.[1][2]

-

Host Transformation: The resulting plasmid is introduced into a suitable heterologous host, typically a well-characterized Streptomyces strain like S. coelicolor or S. lividans, via conjugation from an E. coli donor strain.

-

Culture and Fermentation: The recombinant Streptomyces strain is cultured in a suitable production medium. For bottromycin, a common medium is BPM (Bottromycin Production Medium), which consists of glucose, soluble starch, yeast extract, soy flour, NaCl, and CaCO3.[2]

-

Metabolite Extraction and Analysis: After a period of growth (e.g., 72 hours), the culture broth and mycelium are extracted with an organic solvent like ethyl acetate. The extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of bottromycin and related intermediates.

Caption: Workflow for heterologous expression of the bottromycin BGC.

Gene Inactivation and Complementation

Gene knockout studies are essential for elucidating the function of individual genes within the BGC.

Methodology for Gene Inactivation:

-

Construct Design: A knockout construct is designed to replace the target gene with an antibiotic resistance cassette via homologous recombination. The construct contains regions of DNA homologous to the upstream and downstream flanking regions of the target gene.

-

Vector Assembly: The knockout construct is assembled in a suitable E. coli vector.

-

Conjugation and Selection: The vector is transferred into the Streptomyces host by conjugation. Exconjugants that have undergone a double homologous recombination event, resulting in the replacement of the target gene, are selected for based on antibiotic resistance and loss of the vector marker.

-

Genotypic Verification: The gene deletion is confirmed by PCR analysis of the genomic DNA from the mutant strain.

-

Phenotypic Analysis: The mutant strain is cultured, and its metabolite profile is compared to the wild-type strain using HPLC-MS to determine the effect of the gene deletion on bottromycin biosynthesis.

-

Complementation: To confirm that the observed phenotype is due to the gene deletion, the wild-type gene can be reintroduced into the mutant strain on an integrative plasmid, and the restoration of bottromycin production is assessed.

Conclusion and Future Outlook

The bottromycin biosynthetic gene cluster in Streptomyces represents a remarkable example of the intricate enzymatic machinery involved in the production of complex natural products. While significant progress has been made in understanding the genetic basis and biochemical transformations of bottromycin biosynthesis, several aspects remain to be fully elucidated. The low production titers remain a critical bottleneck for the clinical development of this promising class of antibiotics. Future research will likely focus on a deeper understanding of the regulatory networks governing the BGC, with the aim of rationally engineering Streptomyces strains for enhanced bottromycin production. Furthermore, the characterization of the novel enzymes within the cluster will not only provide insights into their unique catalytic mechanisms but also expand the toolbox for synthetic biology and the creation of novel bioactive compounds.

References

- 1. Frontiers | Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator [frontiersin.org]

- 2. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Bottromycin - Wikipedia [en.wikipedia.org]

- 7. Identification and characterisation of the gene cluster for the anti-MRSA antibiotic bottromycin: expanding the biosynthetic diversity of ribosomal peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Streptomyces bottropensis - Wikipedia [en.wikipedia.org]

- 10. Bottromycin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 11. Synthetic biotechnology to study and engineer ribosomal bottromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Draft Genome Sequence of Streptomyces bottropensis ATCC 25435, a Bottromycin-Producing Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

The Unconventional Chaperone: A Technical Guide to the C-terminal Follower Peptide's Role in Bottromycin A2 Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthesis of Bottromycin A2, a potent antibiotic with a unique maturational pathway. A key player in this process is the C-terminal follower peptide, an unusual feature that distinguishes bottromycins from the majority of ribosomally synthesized and post-translationally modified peptides (RiPPs). This document will explore the critical functions of this follower peptide, detail the biosynthetic cascade it orchestrates, and provide insights into the experimental methodologies used to unravel this fascinating system.

The Bottromycin Precursor Peptide: An Atypical Architecture

This compound originates from a genetically encoded precursor peptide, designated BtmD or BotA.[1][2] Unlike most bacterial RiPPs that possess an N-terminal "leader" peptide to guide their maturation, the bottromycin precursor peptide features a C-terminal "follower" peptide.[3][4] This precursor is composed of a short N-terminal core peptide, which undergoes extensive modifications to become the final bioactive molecule, and a longer C-terminal follower peptide.[2][5] The core peptide itself is a mere 8 amino acids in length, while the follower peptide is significantly larger, ranging from 35 to 41 amino acids.[2][5]

The Follower's Lead: Directing the Biosynthetic Machinery

The C-terminal follower peptide is not a passive entity; it plays a central and active role in the biosynthesis of this compound. Its primary function is to act as a recognition element for the suite of modifying enzymes encoded within the bottromycin biosynthetic gene cluster.[2][3][5] This "chaperone" role ensures that the intricate series of post-translational modifications are correctly installed on the adjacent core peptide. The follower peptide contains specific recognition sequences that are essential for the binding and activity of these enzymes.[6]

A Step-by-Step Guide to this compound Maturation

The biosynthesis of this compound is a complex, multi-step process that relies on the coordinated action of numerous enzymes, all guided by the C-terminal follower peptide. The currently accepted pathway is as follows:

-

N-terminal Methionine Excision: The process is initiated by the removal of the N-terminal methionine from the precursor peptide, a reaction catalyzed by the leucyl-aminopeptidase-like enzyme, BotP.[4]

-

Core Peptide Modifications: With the follower peptide still attached, the core peptide undergoes a series of remarkable transformations:

-

C-methylation: Radical SAM (S-adenosyl-L-methionine) methyltransferases catalyze the methylation of specific residues within the core peptide.[2][5]

-

Intramolecular Cyclization: YcaO-domain proteins facilitate the formation of a unique macrocyclic amidine structure.[2][5][7]

-

Epimerization: The stereochemistry of an aspartate residue is inverted from the L- to the D-configuration.[2][5][8]

-

Oxidative Decarboxylation: A cysteine residue is converted to a thiazole moiety through the action of a P450 enzyme.[2][5][8]

-

-

Follower Peptide Cleavage: Once the core peptide has been appropriately modified, the C-terminal follower peptide is proteolytically removed. This crucial step is carried out by a dedicated protease, BtmI (also referred to as BotAH).[2][5][8][9]

-

Final Maturation: Following the liberation of the modified core peptide, final maturation steps, such as O-methylation, occur to yield the bioactive this compound.[2][5][8]

Below is a diagram illustrating the biosynthetic pathway of this compound.

Caption: The biosynthetic pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the this compound precursor peptide.

| Component | Size (Amino Acids) | Reference(s) |

| Core Peptide | 8 | [2][5] |

| Follower Peptide | 35-41 | [2][5] |

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are outlines of the key experimental protocols employed.

Identification and Analysis of the Bottromycin Biosynthetic Gene Cluster

-

Objective: To identify the genes responsible for this compound production.

-

Methodology:

-

Genome Sequencing: The genome of a bottromycin-producing organism, such as Streptomyces scabies, is sequenced.[1]

-

Bioinformatic Analysis: The sequenced genome is searched for genes encoding enzymes typically involved in RiPP biosynthesis (e.g., radical SAM enzymes, proteases, etc.).

-

Gene Cluster Delineation: A putative biosynthetic gene cluster is identified based on the co-localization of these genes.

-

Gene Expression Analysis: Reverse transcription PCR (RT-PCR) or RNA-seq is used to confirm that the genes within the cluster are actively transcribed during bottromycin production.[1]

-

Heterologous Expression and Pathway Engineering

-

Objective: To confirm the function of the identified gene cluster and to produce bottromycin analogs.

-

Methodology:

-

Cloning: The entire bottromycin biosynthetic gene cluster is cloned into a suitable expression vector.

-

Transformation: The expression vector is introduced into a heterologous host, typically a genetically tractable Streptomyces species or E. coli.[10]

-

Fermentation and Analysis: The heterologous host is cultured, and the production of this compound is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Gene Inactivation and Mutagenesis: Individual genes within the cluster are systematically inactivated or mutated to determine their specific roles in the biosynthetic pathway.[7][11]

-

In Vitro Enzymatic Assays

-

Objective: To characterize the biochemical function of individual enzymes in the pathway.

-

Methodology:

-

Protein Expression and Purification: The gene encoding the enzyme of interest (e.g., BotP, BtmI) is cloned into an expression vector, and the protein is overexpressed in E. coli and purified.[4]

-

Substrate Synthesis: The precursor peptide or relevant intermediates are chemically synthesized or produced biosynthetically.

-

Enzyme Reaction: The purified enzyme is incubated with its substrate under optimized reaction conditions.

-

Product Analysis: The reaction products are analyzed by HPLC and MS to determine the enzymatic transformation.

-

The following diagram illustrates a general experimental workflow for investigating the this compound biosynthesis.

Caption: A typical experimental workflow for studying bottromycin biosynthesis.

Conclusion

The C-terminal follower peptide in this compound biosynthesis represents a fascinating deviation from the canonical RiPP maturation pathways. Its indispensable role in guiding the complex series of post-translational modifications highlights the remarkable diversity of nature's biosynthetic strategies. A thorough understanding of this follower peptide's function and the intricate enzymatic machinery it directs is crucial for harnessing the full therapeutic potential of bottromycins. Further research in this area will undoubtedly pave the way for the bioengineering of novel and potent antibiotic derivatives to combat the growing threat of antimicrobial resistance.

References

- 1. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 4. Structure and Substrate Recognition of the Bottromycin Maturation Enzyme BotP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Molecular Target of Bottromycin A2: A Deep Dive into its Unique Interaction with the 50S Ribosomal Subunit

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Executive Summary

Bottromycin A2, a ribosomally synthesized and post-translationally modified peptide (RiPP), represents a promising class of antibiotics with potent activity against multidrug-resistant Gram-positive pathogens, including MRSA and VRE.[1][2][3][4][5] For decades, its precise mechanism of action remained elusive. However, recent advanced biochemical and biophysical studies have illuminated a novel mode of translation inhibition. This guide synthesizes the current understanding of this compound's molecular target, revealing that it binds to the 50S ribosomal subunit and employs a unique, context-specific mechanism by stalling the ribosome at glycine codons. By trapping the incoming aminoacyl-tRNA in the ribosomal A-site, this compound prevents peptide bond formation, ultimately halting protein synthesis.[1][2][6] Its distinct binding site, which does not overlap with those of other major 50S-targeting antibiotics, makes it a compelling candidate for circumventing existing antibiotic resistance.[3][7]

Introduction: The Enduring Puzzle of this compound

First discovered in 1957, this compound is a macrocyclic peptide antibiotic produced by Streptomyces bottropensis.[5] Its complex structure, featuring a unique amidine linkage and several post-translational modifications, has long captured scientific interest.[3][4] Early studies correctly identified that this compound inhibits bacterial protein synthesis by targeting the ribosome.[3][8] Experiments demonstrated that an excess of the 50S ribosomal subunit, but not the 30S subunit, could diminish the inhibitory effect of the antibiotic, pinpointing the large subunit as its primary target.[1][3] Despite this, the exact binding site and the molecular details of its inhibitory action were a subject of debate for over 60 years, with some studies suggesting interference with tRNA binding and others implicating an effect on peptidyl-tRNA translocation.[3][7]

A Novel Mechanism: Context-Specific Stalling at Glycine Codons

Recent breakthroughs have provided a much clearer picture, revealing a previously undescribed mechanism of translation inhibition. This compound does not act as a general inhibitor but rather exhibits a striking context specificity.

Using high-throughput toe-printing combined with deep sequencing (toe-seq), researchers have demonstrated that this compound induces ribosome stalling predominantly when a glycine (Gly) codon enters the ribosomal A-site (aminoacyl site).[1][2][6] This stalling effect is independent of the codons located in the adjacent P- (peptidyl) and E- (exit) sites.[1][2][6]

The core of this mechanism lies in its interaction with the ternary complex, which consists of the elongation factor Tu (EF-Tu), GTP, and the aminoacyl-tRNA. This compound does not prevent the initial delivery of the Gly-tRNAGly ternary complex to the A-site. Instead, it traps this complex on the ribosome, preventing the full accommodation of the Gly-tRNAGly into the peptidyl transferase center (PTC).[1][2][6] This immobilization effectively arrests the elongation cycle before a peptide bond can be formed with the glycine residue.[1]

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Mode of action of this compound: effect of this compound on polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Clamp: An In-depth Technical Guide to Bottromycin A2's Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bottromycin A2, a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic, exhibits potent activity against multidrug-resistant Gram-positive bacteria. Historically, its precise mechanism of action has been a subject of debate. This technical guide synthesizes current research, including recent cryo-electron microscopy (cryo-EM) studies, to provide a comprehensive understanding of how this compound inhibits bacterial protein synthesis. It details a novel molecular mechanism where the antibiotic acts as a molecular clamp, stabilizing the ternary complex of elongation factor Tu (EF-Tu), GTP, and glycyl-tRNA (Gly-tRNA) on the ribosome. This action stalls translation in a context-specific manner, primarily at glycine codons. This guide provides quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows to support further research and drug development efforts.

Introduction

First isolated from Streptomyces bottropensis in the 1950s, this compound has long been recognized for its antibacterial properties, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. Early studies correctly identified the bacterial ribosome as its primary target but proposed conflicting mechanisms, including the inhibition of peptidyl-tRNA translocation or direct interference with peptide bond formation[1]. However, recent high-resolution structural and biochemical data have unveiled a unique and previously undescribed mechanism of action, distinguishing this compound from other ribosome-targeting antibiotics. This guide aims to provide a detailed technical overview of this modern understanding.

Mechanism of Action: A Glycine-Specific Molecular Clamp

This compound's inhibitory action is not directed at the ribosome itself, but rather at a key complex involved in the elongation stage of protein synthesis. The antibiotic specifically targets the ternary complex composed of the elongation factor Tu (EF-Tu), GTP, and an aminoacyl-tRNA (aa-tRNA), with a striking specificity for glycyl-tRNA[2][3].

The core of its mechanism is the stabilization of this ternary complex on the ribosome when a glycine codon is present in the A-site. This compound binds to a cleft formed at the interface between EF-Tu and the CCA-end of the Gly-tRNA[2][3]. This binding acts as a "molecular clamp," locking the ternary complex in a pre-accommodation state. This prevents the proper release of EF-Tu and the subsequent accommodation of the Gly-tRNA's aminoacyl end into the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The result is a stalled ribosome and the cessation of protein synthesis[4][5][6].

This context-specific inhibition, dependent on the presence of a glycine codon in the A-site, is a novel mechanism among known translation inhibitors[4][5].

Signaling Pathway and Molecular Interactions

The following diagram, generated using the DOT language, illustrates the detailed mechanism of this compound's inhibitory action.

Quantitative Data

The inhibitory activity of this compound has been quantified through various assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Protein Synthesis

| Parameter | Value | System | Reference |

| IC50 | 1.0 ± 0.1 µM | E. coli S30 cell-free translation | [7] |

Note: While the inhibitory concentration is well-characterized, the binding affinity (Kd) of this compound for the EF-Tu-Gly-tRNA-ribosome complex has not been reported in the reviewed literature.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus FDA209P | 0.5 - 1.0 | [1] |

| Staphylococcus aureus Smith | 0.5 - 1.0 | [1] |

| Methicillin-resistant S. aureus (MRSA) HH-1 | 2.0 | [1] |

| Methicillin-resistant S. aureus (MRSA) 92-1191 | 1.0 | [1] |

| Vancomycin-resistant Enterococcus faecalis (VRE) NCTC12201 | 1.0 | [1] |

| Vancomycin-resistant Enterococcus faecalis (VRE) NCTC12203 | 0.5 | [1] |

| Mycoplasma | 0.001 - 0.01 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Translation Inhibition Assay

This assay measures the dose-dependent inhibition of protein synthesis by this compound in a cell-free system.

Workflow Diagram:

Methodology (using PURExpress® System):

-

Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube:

-

Solution A (PURExpress® Kit)

-

Solution B (PURExpress® Kit)

-

Reporter mRNA (e.g., Firefly Luciferase mRNA, ~100 ng)

-

This compound (at various final concentrations) or vehicle control (e.g., DMSO)

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours.

-

Measurement:

-

Add luciferase substrate to the reaction mixture.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Toe-printing (Primer Extension Inhibition) Assay

This assay identifies the specific sites on an mRNA where ribosomes are stalled by this compound.

Methodology:

-

In Vitro Transcription-Translation:

-

Set up an in vitro transcription-translation reaction (e.g., using PURExpress®) with a specific mRNA template containing glycine codons.

-

Add this compound to the experimental reaction and a control antibiotic (or no antibiotic) to the control reaction.

-

Incubate at 37°C to allow translation to proceed and stalling to occur.

-

-

Primer Annealing:

-

Add a 5'-radiolabeled DNA primer complementary to a region downstream of the coding sequence to the reaction mixture.

-

Anneal the primer to the mRNA by heating and gradual cooling.

-

-

Reverse Transcription:

-

Add reverse transcriptase and dNTPs to the reaction.

-

Incubate to allow the synthesis of cDNA. The reverse transcriptase will stop at the site of the stalled ribosome.

-

-

Analysis:

-

Denature the reaction products and run them on a sequencing polyacrylamide gel alongside a sequencing ladder of the same mRNA.

-

The "toeprint" will appear as a band on the gel corresponding to the position of the stalled ribosome, typically 15-17 nucleotides downstream from the codon in the P-site.

-

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Bottromycin A2 Complex

This technique provides high-resolution structural information of the this compound-target complex.

Methodology Overview:

-

Complex Formation:

-

Incubate purified 70S ribosomes, the specific mRNA containing a glycine codon, Gly-tRNA, EF-Tu, GTP, and this compound to form the stalled complex.

-

-

Grid Preparation:

-

Apply a small volume of the complex solution to a cryo-EM grid.

-

Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane.

-

-

Data Collection:

-

Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to align the particle images, classify them into different conformational states, and reconstruct a 3D density map of the complex.

-

-

Model Building and Refinement:

-

Build an atomic model of the complex into the cryo-EM density map and refine it to high resolution.

-

Conclusion and Future Directions

The elucidation of this compound's mechanism of action reveals a sophisticated and highly specific mode of inhibiting bacterial protein synthesis. By trapping the Gly-tRNA-EF-Tu-GTP ternary complex on the ribosome, this compound represents a new class of translation inhibitors. This detailed understanding of its molecular target and mechanism opens new avenues for the rational design of novel antibiotics.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to improve its pharmacokinetic properties and antibacterial spectrum.

-

Resistance Mechanisms: Investigating the potential for resistance development through mutations in EF-Tu or other components of the translational machinery.

-

Expanding the Target Scope: Exploring whether the "molecular clamp" mechanism can be exploited to target other aa-tRNA-EF-Tu complexes, thereby broadening the inhibitory spectrum.

This in-depth guide provides a foundation for these future endeavors, offering a clear and detailed understanding of the core mechanism of this compound for researchers dedicated to combating antibiotic resistance.

References

- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

- 2. Sequence-specific trapping of EF-Tu/glycyl-tRNA complex on the ribosome by bottromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antibacterial Spectrum of Bottromycin A2 Against Gram-positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bottromycin A2, a unique macrocyclic peptide antibiotic, demonstrates potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains of significant clinical concern. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro efficacy through a compilation of Minimum Inhibitory Concentration (MIC) data. Furthermore, this document outlines the detailed experimental protocols for determining these values and illustrates the molecular mechanism of action and experimental workflows through diagrammatic representations. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Antibacterial Spectrum of this compound

This compound exhibits a targeted and potent antibacterial activity predominantly against Gram-positive bacteria. Of particular note is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), making it a promising candidate for combating antibiotic resistance.[1][2] The following table summarizes the quantitative data on the in vitro activity of this compound against various Gram-positive bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-positive Bacteria

| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus | FDA209P | - | 1 | [1] |

| Staphylococcus aureus | Smith | - | 1 | [1] |

| Staphylococcus aureus | HH-1 | MRSA | 2 | [1] |

| Staphylococcus aureus | 92-1191 | MRSA | 2 | [1] |

| Enterococcus faecalis | NCTC12201 | VRE | 1 | [1] |

| Enterococcus faecalis | NCTC12203 | VRE | 0.5 | [1] |

| Bacillus subtilis | PCI 219 | - | 0.06 | [3] |

| Bacillus cereus | IAM 1729 | - | 0.4 | [3] |

| Corynebacterium xerosis | - | 0.06 | [3] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] The primary target is the 50S ribosomal subunit, where it binds to the A (aminoacyl) site.[1][4] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA), thereby preventing the elongation of the polypeptide chain.[2][5] A recent study has further elucidated this mechanism, revealing a unique context-specificity where this compound preferentially stalls the ribosome when a glycine codon is present in the A-site.[6][7] This leads to the premature termination of protein synthesis and ultimately, bacterial cell death.

Experimental Protocols